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Abstract

Midafotel, also known as CPPene or SDZ EAA 494, is a potent and selective competitive
antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This technical guide provides a
comprehensive overview of the chemical structure, properties, and pharmacological profile of
Midafotel. It includes a detailed summary of its chemical and physical characteristics, a review
of its mechanism of action as an NMDA receptor antagonist, and a compilation of available
guantitative pharmacological data. This document also outlines key experimental
methodologies for the study of Midafotel and visualizes its interaction with the NMDA receptor
signaling pathway.

Chemical Structure and Properties

Midafotel is a piperazine derivative with a phosphonopropenyl substituent. Its chemical
structure is characterized by a piperazine-2-carboxylic acid core.

Chemical Name (IUPAC): (R)-4-[(E)-3-phosphonoprop-2-enyl]piperazine-2-carboxylic acid[1]

Table 1: Chemical and Physical Properties of Midafotel
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Property Value Reference(s)
CAS Number 117414-74-1 [1]

Molecular Formula CsH15N20sP [1]

Molecular Weight 250.191 g/mol [1]
Appearance White to off-white solid

C1CN(C—-INVALID-LINK--
C(=0)0)C/C=C/P(=0)(0)O

SMILES

InChl=1S/C8H15N205P/c11-
8(12)7-6-10(4-2-9-7)3-1-5-
InChl 16(13,14)15/h1,5,7,9H,2-
4,6H2,(H,11,12)
(H2,13,14,15)/b5-1+/t7-/m1/s1

Note: Detailed spectroscopic data (*H NMR, 13C NMR, IR, Mass Spectrometry) for Midafotel
are not readily available in the public domain. Researchers would need to perform these
analyses on a pure sample to obtain this information.

Mechanism of Action

Midafotel functions as a competitive antagonist at the NMDA receptor. The NMDA receptor is a
ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation.
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Midafotel competes with the endogenous agonist, glutamate, for the binding site on the GIuN2

subunit of the NMDA receptor. By occupying this site without activating the receptor, Midafotel

prevents the glutamate-induced conformational change necessary for ion channel opening.

This blockade of the ion channel prevents the influx of Ca2* ions into the neuron, thereby

inhibiting downstream signaling cascades.
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Pharmacological Data

Midafotel has been characterized in a variety of in vitro and in vivo studies, demonstrating its
potency and selectivity as an NMDA receptor antagonist.

Table 2: Pharmacological Parameters of Midafotel

Species/Assay
Parameter Value . Reference(s)
Condition

NMDA-induced
EDso 39 nM depolarizations in rat

neocortical slice

Binding Affinity (Ki) Data not available

ICso Data not available

Note: While Midafotel is known to be a potent antagonist, specific Ki and ICso values from
competitive radioligand binding assays and functional assays are not consistently reported in
publicly accessible literature.

Pharmacokinetics: Preclinical studies indicated that Midafotel possesses a pharmacokinetic
profile that was initially considered suitable for clinical development. It is excreted unchanged
via the renal system and does not produce toxic byproducts. However, detailed
pharmacokinetic parameters such as half-life, volume of distribution, and clearance in various
species are not extensively documented in publicly available sources.

Experimental Protocols

Detailed experimental protocols for the synthesis and key pharmacological evaluations of
Midafotel are not fully available. The following sections provide generalized methodologies
based on common practices in the field.

Chemical Synthesis

A specific, detailed synthesis protocol for Midafotel is not publicly available. However, the
synthesis would likely involve the reaction of (R)-piperazine-2-carboxylic acid with a suitable
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phosphonopropenylating agent. The synthesis of piperazine-2-carboxylic acid derivatives often
starts from commercially available precursors and involves multiple steps of protection,

coupling, and deprotection.

Coupling Reaction

Click to download full resolution via product page

NMDA Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the binding affinity (Ki) of
Midafotel for the NMDA receptor.

General Protocol:
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Membrane Preparation: Prepare crude synaptic membranes from a suitable source, such as
rat cerebral cortex.

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled competitive
NMDA receptor antagonist (e.g., [*BHJCPP) and varying concentrations of unlabeled
Midafotel.

Separation: Separate the bound from free radioligand by rapid filtration.
Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

Data Analysis: Determine the ICso value (the concentration of Midafotel that inhibits 50% of
the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff
equation.

In Vivo Neuroprotection Model: Middle Cerebral Artery
Occlusion (MCAO)

Midafotel's neuroprotective effects were evaluated in a cat model of focal cerebral ischemia.
General Protocol (based on similar studies):

Animal Preparation: Anesthetize adult cats and monitor physiological parameters (e.g., blood
pressure, blood gases).

MCAO Induction: Surgically expose and occlude the middle cerebral artery to induce focal
ischemia.

Drug Administration: Administer Midafotel or vehicle intravenously at a predetermined time
relative to the occlusion.

Assessment of Infarct Volume: After a set period of reperfusion or continued occlusion,
euthanize the animals and perfuse the brains. Section the brains and stain with a marker for
viable tissue (e.g., 2,3,5-triphenyltetrazolium chloride) to delineate the infarct area.

Data Analysis: Quantify the infarct volume and compare between the Midafotel-treated and
vehicle-treated groups.
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Downstream Signaling Pathways

By blocking NMDA receptor-mediated Ca?* influx, Midafotel inhibits the activation of numerous
downstream signaling cascades that are crucial for synaptic plasticity and, in cases of
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overactivation, excitotoxicity.
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Key pathways inhibited by Midafotel include the activation of calcium/calmodulin-dependent
protein kinase Il (CaMKII) and the extracellular signal-regulated kinase (ERK) pathway. These
kinases are involved in the phosphorylation of transcription factors such as the cCAMP response
element-binding protein (CREB), which regulates the expression of genes involved in synaptic
plasticity and neuronal survival.

Clinical Development and Outlook

Midafotel showed promise in preclinical studies for the treatment of conditions associated with
excitotoxicity, such as epilepsy and neuropathic pain. However, it was discontinued from clinical
trials due to a lack of efficacy and the occurrence of adverse side effects. The failure of
Midafotel in the clinical setting highlights the challenges of translating the neuroprotective
effects of NMDA receptor antagonists from animal models to human patients.

Conclusion

Midafotel is a well-characterized potent and competitive NMDA receptor antagonist with a
clear mechanism of action. While it demonstrated significant neuroprotective effects in
preclinical models, its clinical development was halted. The information compiled in this
technical guide provides a solid foundation for researchers interested in the chemical and
pharmacological properties of Midafotel and similar NMDA receptor antagonists. Further
research to obtain detailed spectroscopic and pharmacokinetic data, as well as a deeper
understanding of its downstream signaling effects, would be valuable for the scientific
community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to the Chemical Structure
and Properties of Midafotel]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677130#chemical-structure-of-midafotel]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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